4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylicacid

Description

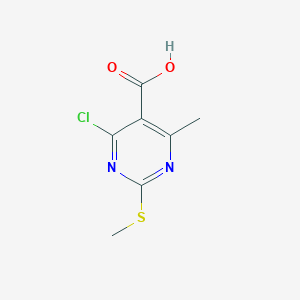

4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by distinct substituents at positions 2, 4, 5, and 6 of the heterocyclic ring. The compound features a methylsulfanyl group (-SMe) at position 2, a chloro (-Cl) substituent at position 4, a carboxylic acid (-COOH) at position 5, and a methyl (-CH₃) group at position 6.

Properties

IUPAC Name |

4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-3-4(6(11)12)5(8)10-7(9-3)13-2/h1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBFWWPJMLTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780369-51-8 | |

| Record name | 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with methylsulfanyl reagents under controlled conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Carboxylation and Decarboxylation Reactions: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols and other reduced forms.

Scientific Research Applications

4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table compares the target compound with structurally related pyrimidine derivatives, focusing on substituent positions, molecular properties, and inferred biological or chemical relevance:

Key Research Findings and Insights

Substituent Effects on Reactivity: The chloro group at position 4 in the target compound contrasts with hydroxyl (-OH) in and hydrogen (-H) in . Chloro substituents typically increase electrophilicity, enabling reactions like nucleophilic aromatic substitution, whereas hydroxyl groups enhance solubility and hydrogen-bonding capacity .

Biological Relevance :

- The carboxylic acid at position 5 is a common pharmacophore in medicinal chemistry, facilitating interactions with target proteins via hydrogen bonding or ionic interactions. This feature is shared across all compared compounds .

- Compounds with chlorobenzyl or trifluoromethyl substituents () exhibit enhanced lipophilicity and bioavailability, making them candidates for kinase inhibitors or antimicrobial agents .

Structural and Synthetic Challenges :

- The cyclopropyl group in and introduces conformational rigidity, which can optimize binding to hydrophobic pockets in enzymes or receptors. However, its synthesis requires specialized cyclopropanation techniques .

- Crystallographic data for analogs (e.g., ) were likely obtained using SHELX software (), a standard tool for small-molecule refinement .

Biological Activity

4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS Number: 1780369-51-8) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.

- Molecular Formula : C₇H₇ClN₂O₂S

- Molecular Weight : 218.66 g/mol

- Structure : The compound features a chloro group, a methyl group, and a methylsulfanyl group attached to the pyrimidine ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

- Bacterial Inhibition : Compounds similar to 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the chloro group enhances these antibacterial effects, as noted in studies where derivatives demonstrated bacteriostatic action against various strains .

| Bacteria Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Bacteriostatic |

| Escherichia coli | Significant inhibition |

| Candida albicans | Antifungal properties |

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have reported that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colon cancer).

- IC₅₀ Values : Some derivatives showed IC₅₀ values as low as 29.77 µg/mL for Caco-2 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Pyrimidine compounds have also been evaluated for their anti-inflammatory properties:

- Mechanism of Action : They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.

- Research Findings : Compounds with similar structures have demonstrated significant reductions in inflammation markers in vitro and in vivo models.

Case Studies

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial activity of various pyrimidine derivatives against common pathogens. The results indicated that compounds with methyl and chloro substitutions exhibited higher activity against E. coli and S. aureus, supporting the hypothesis that structural modifications enhance biological efficacy .

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.